Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate
Description
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate (CAS 53273-37-3) is an α,β-unsaturated ester featuring a fused bicyclic indenylidene scaffold. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The conjugated system of the indenylidene moiety and ester group enables reactivity in cycloadditions and Michael additions, making it versatile for derivatization .
Properties
IUPAC Name |
methyl 2-(1,3-dihydroinden-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYZYMFKPPCCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Claisen Schmidt Condensation
One approach involves a Claisen-Schmidt condensation.
2.1 General Procedure for the Synthesis of Key Intermediates
- React suitable substituted indan-1-one derivatives with 4-acetamidobenzaldehyde in methanol, using potassium hydroxide as a catalyst.
- Stir the reaction mixture at room temperature for 48 hours.
- Filter off the colored precipitate, dry the crude product, and crystallize with ethanol to obtain the desired intermediate.
- The resulting product can be hydrolyzed with hydrochloric acid (HCl) to obtain the corresponding 2-(4-aminobenzylidene)-2,3-dihydro-1H-inden-1-one derivatives.
- These amino derivatives can be further reacted with chloroacetyl chloride in tetrahydrofuran (THF) to yield 2-chloro-N-(4-((substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide derivatives.
- Finally, these chloroacetamides can undergo substitution reactions with piperazine or secondary amine derivatives in the presence of potassium carbonate in acetone to yield target compounds.
Synthesis Involving Indane-1,3-Dione Derivatives
Given the structural similarity, synthetic strategies involving indane-1,3-dione derivatives might be applicable or adaptable.
- React alkyl acetate with dialkyl phthalate under basic conditions to produce 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion.
- Heat the intermediate under acidic conditions for hydrolysis and in situ decarboxylation to yield indane-1,3-dione.
- Oxidize indane using oxidizing systems like N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO).
- Use hydrogen peroxide with a manganese catalyst or pyridinium dichromate (PCC) in the presence of Adogen 464 and sodium percarbonate.
3.3 Alternative Route from 2-Ethynylbenzaldehyde
- Use a copper-catalyzed intramolecular annulation reaction with 2-ethynylbenzaldehyde to prepare 3-hydroxy-2,3-dihydro-1H-inden-1-one.
- Oxidize the product with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain indane-1,3-dione.
Reactions with Malononitrile
- Synthesize 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile via a Knoevenagel reaction of malononitrile on indane-1,3-dione in ethanol using sodium acetate or piperidine as bases.
- Control the reaction temperature to favor the formation of di- or tetracyano-substituted derivatives.
Synthesis from Methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate
The compound methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate can be used as a starting material to produce dimethoxyhomophthalic acid. Reacting methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate with potassium hydroxide and hydrogen peroxide yields 3,5-dimethoxyhomophthalic acid.
Manganese-Catalyzed α-Alkylation of Ketones
Manganese catalysts can be used for α-alkylation of ketones with secondary alcohols. A manganese catalyst, \$$t\$$-BuOK, and an argon atmosphere at 140°C in toluene can be used.
Scientific Research Applications
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Ester Group: Replacement of methyl with ethyl (e.g., 21779-31-7 vs.
- Positional Isomerism : The inden-1-ylidene vs. inden-2-ylidene groups (CAS 21779-31-7 vs. 53273-37-3) influence conjugation and steric effects, impacting reactivity in cycloaddition reactions .
- Substituent Effects : Chloro and ketone groups (as in ) enhance electrophilicity, enabling interactions with biological targets, whereas saturated backbones (e.g., 22339-45-3) reduce conjugation and reactivity .

Key Observations :
- The HWE reaction (used for 53273-37-3) is efficient and stereoselective, avoiding complex purification steps .
- Multi-step syntheses (e.g., ) incur higher costs due to intermediates and catalysts, whereas hydroxyl/methoxy derivatives () require protective group strategies, complicating scalability.
Table 3: Anticancer Activity of Selected Analogs
Key Observations :
Biological Activity
Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate is an organic compound with significant biological activity, particularly in the fields of anti-inflammatory and antifungal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 200.23 g/mol. The compound features a unique structure combining an indene moiety with an acetate group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and fungal growth. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various molecular targets in biological systems.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects . It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. In vitro studies have demonstrated its potential to reduce inflammation markers in cultured cells.
Antifungal Activity
The compound has also shown antifungal properties , making it a candidate for therapeutic applications against fungal infections. Studies suggest that it disrupts fungal cell growth by interfering with key metabolic pathways necessary for fungal survival.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C12H12O2 | Indene structure with acetate group | Anti-inflammatory, antifungal |
| Indanone | C9H8O | Simple bicyclic structure | Limited biological activity |
| Methyl 3-indolecarboxylate | C10H9NO2 | Carboxylate group present | Antifungal activity |
| Indandione | C9H6O2 | Contains keto groups | More reactive; varied biological effects |
This table illustrates the unique position of this compound due to its combined structural features that enhance its reactivity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in a murine model of arthritis. The results indicated a reduction in swelling and pain scores compared to control groups.
- Antifungal Efficacy : In vitro assays against common fungal pathogens showed that this compound inhibited fungal growth at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antifungal drug development.
- Safety Profile : Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity assessments.
Chemical Reactions Analysis
Knoevenagel Condensation
This compound participates in Knoevenagel reactions with active methylene compounds, forming extended conjugated systems. For example:
These reactions exploit the electron-deficient nature of the indenylidene system, enabling nucleophilic attack at the α-position.
Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles:
Bis-thiazoles and Thiazolidinones
Reaction with hydrazinecarboxamide followed by N-aryl-2-oxopropane-hydrazonoyl chlorides yields bis-thiazoles :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Hydrazinecarboxamide, EtOH, Et₃N | Intermediate hydrazine-carboxamide adduct | 75–82% |
| 2 | N-Aryl hydrazonoyl chlorides, reflux | Bis-thiazoles | 78–89% |
Similar reactions with ethyl (N-arylhydrazono)chloroacetate produce bis-thiazolidinones in 79–90% yields .
Halogenation
Electrophilic halogenation occurs at the α-position relative to the carbonyl group:
| Halogenating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Oxalyl bromide | RuCl₂(PPh₃)₃ | 2,3-Dibromo-1H-inden-1-one | 68% |
| Cl₂ gas | – | Chlorinated derivatives | – |
The reaction with oxalyl bromide proceeds via radical intermediates under mild conditions .
Cycloaddition Reactions
The conjugated diene system engages in [4+2] cycloadditions:
These reactions exploit the electron-rich indenylidene moiety for regioselective bond formation.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 1M HCl, reflux | 2-(2,3-Dihydro-1H-inden-2-ylidene)acetic acid | 88% |
| NaOH (aq), RT | Sodium salt derivative | 92% |
Oxidation
Controlled oxidation modifies the indene backbone:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄, H₂O/acetone | 2-Oxo-indane derivative | 76% |
| O₃, followed by reductive workup | Cleaved carbonyl products | – |
Catalytic Modifications
Palladium- and rhodium-catalyzed reactions enable complex transformations:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Tandem Rh(II)/Pd(0) catalysis | Rh₂(TMA)₄, Pd(PPh₃)₄ | 2-Aminoindanones | 79–90% |
| Cross-coupling | PdCl₂(PhCN)₂ | Biaryl derivatives | 68% |
These protocols highlight the compound’s utility in synthesizing pharmacologically relevant scaffolds.
Comparative Reactivity
The indenylidene acetate exhibits distinct behavior compared to related structures:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Indane-1,3-dione | Dual carbonyl groups | Higher electrophilicity; forms stable enolates |
| Methyl indolecarboxylate | Aromatic heterocycle | Preferentially undergoes electrophilic substitution |
| Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate | Conjugated ester-indene system | Enhanced dienophile character and regioselectivity in cycloadditions |
Q & A
What synthetic methodologies are commonly employed for the preparation of Methyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate?
Basic Research Focus
The compound is typically synthesized via condensation reactions involving substituted indene derivatives and methyl acetoacetate. A general protocol involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophilic reagents (e.g., aminothiazolones) in acetic acid under controlled conditions. For example, analogous syntheses of structurally related indenylidene acetates employ reflux times of 3–5 hours in acetic acid, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures .
How can reaction mechanisms involving nucleophilic addition to the dihydroindenylidene moiety be elucidated?
Advanced Research Focus
Mechanistic studies require a combination of spectroscopic tracking (e.g., NMR for intermediate detection) and computational modeling (DFT). For instance, the reaction of (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propane-dinitrile with bis-thioureas proceeds via nucleophilic attack at the electron-deficient dicyanomethylene group, forming bis-oxathiaaza[3.3.3]propellanes. The mechanism is validated by isolating intermediates and confirming their structures via single-crystal X-ray diffraction .
What experimental approaches are used to resolve the crystal structure of this compound?
Structural Characterization
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100 K) to minimize thermal motion. Structure refinement uses SHELXL, which employs least-squares minimization against F² values. ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters, ensuring accurate bond-length and angle measurements .
How can the electronic properties of this compound be evaluated for photovoltaic applications?
Materials Science Application
Time-dependent density functional theory (TD-DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency. Experimental validation includes UV-Vis spectroscopy to determine absorption maxima (λmax) and cyclic voltammetry (CV) to measure redox potentials. For example, asymmetric halogenation of analogous indenylidene acceptors improves open-circuit voltage (VOC) in organic solar cells by tuning energy levels .
What methodologies assess the thermal stability of this compound?
Thermal Analysis
Thermogravimetric analysis (TGA) measures decomposition temperatures (Td) under nitrogen atmospheres, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Kinetic studies of ester thermolysis in methyl acetate, monitored via gas chromatography (GC), reveal activation energies using Arrhenius plots .
How are stereochemical outcomes controlled during synthesis?
Stereoselective Synthesis
Chiral auxiliaries or catalysts (e.g., organocatalysts) enforce stereoselectivity. For diastereomer separation, preparative HPLC with chiral columns (e.g., Chiralpak IA) or fractional crystallization in ethanol/water mixtures is employed. Enantiomeric excess is quantified via polarimetry or chiral GC .
What safety protocols are critical during handling?
Laboratory Safety
Use fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows institutional guidelines for halogenated organics. Storage conditions: 2–8°C in amber glass vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

